molecular formula C10H11FN4 B7842294 5-[(4-fluorophenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-amine

5-[(4-fluorophenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-amine

Cat. No.: B7842294
M. Wt: 206.22 g/mol
InChI Key: XMCGHPRCOKFCMW-UHFFFAOYSA-N
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Description

5-[(4-fluorophenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group and a methyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-fluorophenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-amine typically involves the reaction of 4-fluorobenzyl chloride with 4-methyl-4H-1,2,4-triazol-3-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-[(4-fluorophenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Amines, thiols; reactions are conducted in polar solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Formation of oxidized triazole derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

5-[(4-fluorophenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[(4-fluorophenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-4H-1,2,4-triazol-3-amine: Lacks the fluorophenyl group, resulting in different biological activities and chemical properties.

    5-[(4-chlorophenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-amine: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and biological effects.

    5-[(4-bromophenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-amine: Contains a bromine atom, which can influence the compound’s chemical behavior and interactions.

Uniqueness

The presence of the fluorophenyl group in 5-[(4-fluorophenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-amine imparts unique properties to the compound, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4/c1-15-9(13-14-10(15)12)6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCGHPRCOKFCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1N)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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